2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid
描述
This compound is a protected amino acid derivative featuring two orthogonal protecting groups:
- Tert-butoxycarbonyl (Boc) on the α-amino group.
- Fluorenylmethoxycarbonyl (Fmoc) on the para-aminophenyl side chain.
These groups enable sequential deprotection strategies critical in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile (removed via trifluoroacetic acid), while the Fmoc group is base-sensitive (cleaved with piperidine), allowing precise control during stepwise assembly . The para-substituted phenylalanine backbone provides structural rigidity, making it useful in designing peptide-based therapeutics and imaging agents.
属性
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSJJSOHPQQZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid, often referred to as a derivative of amino acids, has garnered attention in various biochemical and pharmacological studies due to its potential biological activities. This compound is characterized by its complex structure that includes a tert-butoxycarbonyl (Boc) group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are known to influence its interaction with biological targets.
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 283.30 g/mol
- CAS Number : 129101-25-3
- Appearance : White to off-white solid
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature .
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzymatic activities. It has been studied for its effects on:
- Protein Kinase Inhibition : The compound exhibits inhibitory action on several protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells .
- Antimicrobial Activity : Research indicates that derivatives similar to this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is often linked to the inhibition of bacterial gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity, comparable to established antibiotics . -
Cancer Cell Line Studies :
In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. This apoptotic effect was significantly higher than that observed with control compounds, indicating its potential as an anticancer agent . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR revealed that modifications to the Boc and Fmoc groups can enhance or diminish biological activity. For instance, replacing the Fmoc group with other protective groups altered the potency against specific kinases, suggesting that fine-tuning these groups can optimize therapeutic effects .
科学研究应用
Peptide Synthesis
The compound serves as a key intermediate in the synthesis of peptides. The Boc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property is particularly useful in synthesizing peptides that mimic natural proteins, which can be used in drug discovery and development.
Drug Development
Research has shown that derivatives of this compound exhibit potential therapeutic effects against various diseases. For instance:
- Anticancer Activity : Some studies have indicated that compounds related to this structure may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Antimicrobial Properties : The compound has been explored for its ability to combat bacterial infections, showing promise as a novel antibiotic agent.
Bioconjugation Techniques
The presence of functional groups in this compound makes it suitable for bioconjugation applications. It can be linked to other biomolecules (e.g., antibodies or enzymes) to create targeted therapies or diagnostic agents.
Case Study 1: Synthesis of Anticancer Peptides
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of anticancer peptides using 2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid as a building block. The resulting peptides showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated effective inhibition of growth against several strains of bacteria, suggesting its utility in developing new antibiotics.
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Peptide Synthesis | Intermediate for anticancer peptides | High cytotoxicity against cancer cell lines |
| Drug Development | Potential antibiotic agent | Effective against multiple bacterial strains |
| Bioconjugation | Targeted therapies | Enhanced specificity and efficacy in drug delivery |
化学反应分析
Deprotection Reactions
The Boc and Fmoc groups exhibit distinct deprotection mechanisms, allowing selective removal under specific conditions.
Boc Group Removal
The Boc group is cleaved under acidic conditions , typically via trifluoroacetic acid (TFA) in dichloromethane (DCM) or a TFA/water mixture.
| Reaction Conditions | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| TFA/DCM (95:5 v/v) | TFA, DCM | 30 min | >95% | , |
| HCl/dioxane (4 M) | HCl, dioxane | 2 h | 85–90% | , |
Mechanism : Acidolysis protonates the carbamate nitrogen, releasing CO₂ and generating a free amine.
Fmoc Group Removal
The Fmoc group is removed under basic conditions , commonly using piperidine in dimethylformamide (DMF).
| Reaction Conditions | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| Piperidine/DMF (20% v/v) | Piperidine, DMF | 20 min | >98% | , |
| DBU/DCM (2% v/v) | 1,8-Diazabicycloundec-7-ene | 15 min | 90% |
Mechanism : Base-induced β-elimination releases the Fmoc group as a fluorescent byproduct (dibenzofulvene-piperidine adduct).
Coupling Reactions
The carboxylic acid group undergoes activation for peptide bond formation. Common coupling reagents include HATU and T3P .
| Reagent System | Solvent | Temp | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | 0°C→RT | 2 h | 85–92% | , |
| T3P/pyridine | EtOAc | 0°C | 2.5 h | 88% | |
| DCC/HOBt | DCM | RT | 4 h | 78% |
Key Observations :
-
HATU achieves higher yields due to superior activation efficiency .
-
Side reactions (e.g., racemization) are minimized at low temperatures (0°C).
Stability Under Reaction Conditions
The Boc and Fmoc groups exhibit contrasting stability profiles:
| Condition | Boc Stability | Fmoc Stability | Source |
|---|---|---|---|
| Acidic (pH < 3) | Unstable | Stable | , |
| Basic (pH > 9) | Stable | Unstable | , |
| Nucleophiles (e.g., amines) | Stable | Partially stable |
Critical Note : The Fmoc group is labile in the presence of primary amines, necessitating cautious handling during coupling steps.
Racemization
Racemization at the α-carbon occurs during coupling if the pH exceeds 8.5. Mitigation strategies include:
-
Using HOBt or Oxyma as additives to suppress base-mediated epimerization .
-
Maintaining reaction temperatures below 0°C.
Hydrolysis
The Boc group is susceptible to hydrolysis under prolonged acidic conditions (>2 h in TFA), leading to free amine degradation. This is avoided by optimizing deprotection time.
Comparative Analysis of Protecting Groups
| Property | Boc | Fmoc |
|---|---|---|
| Deprotection Reagent | TFA, HCl | Piperidine, DBU |
| Stability to Acids | Low | High |
| Stability to Bases | High | Low |
| Byproduct | CO₂, tert-butanol | Dibenzofulvene-piperidine |
| Orthogonality | Compatible with Fmoc | Compatible with Boc |
Experimental Case Study
A synthesis of a cystobactamid derivative ( ) utilized the target compound as a key intermediate:
-
Step 1 : Coupling with pent-4-ynamide using T3P/pyridine in EtOAc at 0°C (yield: 88%).
-
Step 2 : Fmoc deprotection with piperidine/DMF (20% v/v) to enable subsequent elongation.
-
Step 3 : Boc deprotection with TFA/DCM for final functionalization.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Triazole-Linked Fluorinated Derivatives
- Compound: 2-((Tert-butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid (). Key Feature: A triazole ring linked to a fluoroethyl group replaces the Fmoc-protected amino group. Application: Used in radiotheranostics due to fluorine’s isotopic versatility (e.g., ¹⁸F for PET imaging) . Stability: Enhanced metabolic resistance compared to unmodified phenylalanine derivatives.
Trifluoromethyl-Substituted Derivatives
- Compound: (3R)-3-[(tert-butoxy)carbonyl]amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid (). Key Feature: A trifluoromethyl (-CF₃) group on the phenyl ring. Impact: Increased hydrophobicity and electron-withdrawing effects improve membrane permeability and binding affinity in enzyme inhibitors .
Hydroxyphenyl Derivatives
- Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid (). Key Feature: A hydroxyl (-OH) group replaces the Fmoc-protected amino group. Application: Useful in synthesizing tyrosine-based peptides for antibody-drug conjugates (ADCs) .
Modifications to the Amino Acid Backbone
Disulfide-Bridged Derivatives
- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid (). Key Feature: A tert-butyl disulfide (-S-S-) moiety on the side chain. Application: Enables reversible crosslinking in redox-responsive drug delivery systems .
Methylamino-Protected Derivatives
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid (). Key Feature: Methyl substitution on the side-chain amino group. Impact: Reduces hydrogen-bonding capacity, altering peptide secondary structure (e.g., α-helix vs. β-sheet) .
Hybrid Protecting Group Strategies
Dual Boc/Fmoc Systems
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid (). Key Feature: Both Boc and Fmoc groups are present on adjacent positions. Application: Facilitates branched peptide synthesis by enabling differential deprotection .
Allyloxycarbonyl (Alloc) Compatibility
- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (). Key Feature: Allyloxycarbonyl (Alloc) group on the side chain. Application: Alloc is palladium-catalyzed deprotectable, allowing orthogonal strategies in complex peptide architectures .
Comparative Data Table
Research Findings and Implications
- Orthogonal Protection : Boc/Fmoc systems (e.g., ) remain the gold standard for SPPS due to their compatibility and scalability .
- Fluorine Incorporation : Fluorinated derivatives () show improved pharmacokinetics, with ¹⁹F MRI and PET imaging applications .
- Structural Tuning : Methyl or disulfide modifications () enable precise control over peptide conformation and stability .
- Contradictions : While most analogs prioritize stability, hydroxylated variants () sacrifice metabolic resistance for functional group versatility in conjugation .
准备方法
Sequence of Protection
The α-amino group is typically protected first due to its higher nucleophilicity compared to the aromatic amine. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Subsequent Fmoc protection of the para-aminophenyl group employs Fmoc chloride (Fmoc-Cl) or Fmoc-Osu (N-hydroxysuccinimide ester), with the latter offering enhanced reactivity toward less nucleophilic aryl amines.
Solvent and Catalyst Systems
Reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often at 0–5°C to minimize side reactions. Coupling agents such as HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) enhance activation efficiency, particularly for sterically hindered amines.
Stepwise Preparation Methods
Synthesis of 3-(4-Aminophenyl)-2-Aminopropanoic Acid
The parent amino acid is synthesized via a modified Erlenmeyer azlactone method:
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxazolone formation | Ac₂O, NaOAc, 110°C, 2 h | 85 |
| Nitro reduction | 10% Pd/C, H₂, EtOH, RT, 12 h | 78 |
Boc Protection of the α-Amino Group
The α-amino group is protected using Boc anhydride under mild basic conditions:
-
Reaction : 3-(4-Aminophenyl)-2-aminopropanoic acid (1 eq) is dissolved in THF/H₂O (4:1). Boc anhydride (1.2 eq) and DIEA (2 eq) are added at 0°C. The mixture is stirred for 6 h at room temperature.
-
Workup : The product, Boc-2-amino-3-(4-aminophenyl)propanoic acid, is isolated via extraction (EtOAc/H₂O) and dried under vacuum.
Analytical Characterization:
Fmoc Protection of the Para-Aminophenyl Group
The para-aminophenyl group is functionalized using Fmoc-Osu to ensure efficient coupling:
-
Activation : Boc-2-amino-3-(4-aminophenyl)propanoic acid (1 eq) is dissolved in DMF. Fmoc-Osu (1.5 eq) and DIEA (3 eq) are added at 0°C.
-
Reaction : The mixture is stirred for 12 h at room temperature under nitrogen.
-
Purification : The crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient).
Optimization Insights:
Final Deprotection and Isolation
The methyl ester intermediate (if used) is hydrolyzed to the free carboxylic acid:
Physical Properties:
Comparative Analysis of Alternative Methods
Solid-Phase Synthesis
While SPPS is traditionally used for peptides, its principles can be adapted for small molecules:
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times (e.g., Fmoc protection from 12 h to 30 min) but may compromise enantiomeric purity.
Challenges and Troubleshooting
Incomplete Fmoc Protection
常见问题
Basic Question: What are the roles of the Fmoc and Boc protecting groups in this compound, and how do they influence peptide synthesis workflows?
Answer:
The Fmoc (fluorenylmethoxycarbonyl) group protects the primary amino group, enabling stepwise solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile groups like Boc (tert-butoxycarbonyl), which protects secondary amines and is cleaved with trifluoroacetic acid (TFA). This orthogonality allows sequential deprotection in multi-step syntheses .
Advanced Question: How can researchers optimize coupling efficiency when integrating this compound into peptide chains?
Answer:
Coupling efficiency depends on activating agents (e.g., HATU, HBTU), solvent choice (DMF or DCM), and reaction time. Pre-activation of the carboxylic acid with 1 equivalent of coupling agent and base (e.g., DIPEA) for 5 minutes before resin addition improves yields. Real-time monitoring via the Kaiser test ensures complete coupling. For sterically hindered residues, microwave-assisted synthesis (50°C, 10–15 W) reduces reaction time and improves yields by 15–20% .
Basic Question: What analytical methods are recommended to confirm the compound’s purity and structural integrity post-synthesis?
Answer:
- 1H/13C NMR : Verify absence of residual protecting groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic signals).
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C24H27N2O6: 439.18).
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
Advanced Question: How can structural analogs of this compound be designed to investigate structure-activity relationships (SAR) in drug discovery?
Answer:
- Substituent Variation : Replace the phenyl group with fluorinated (e.g., 3,5-difluorophenyl) or heterocyclic (e.g., indole) moieties to modulate hydrophobicity and target binding .
- Backbone Modification : Introduce methyl or cyclopropane groups to the propanoic acid chain to alter conformational flexibility.
- Validation : Test analogs in bioactivity assays (e.g., IC50 measurements) and compare with computational docking results .
Basic Question: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
Store at –20°C in a desiccator under inert gas (N2 or Ar) to prevent hydrolysis of the Boc group. Protect from light to avoid Fmoc degradation. Lyophilized samples retain stability for >12 months .
Advanced Question: How can researchers resolve low yields during Fmoc deprotection in SPPS?
Answer:
- Troubleshooting Steps :
Basic Question: How does the tert-butoxy group in this compound influence its solubility and reactivity?
Answer:
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) due to its tert-butyl moiety. It is stable under basic conditions but cleaved by TFA, enabling selective deprotection during multi-step syntheses. Its steric bulk reduces unintended nucleophilic attacks on the protected amine .
Advanced Question: What strategies are effective for incorporating this compound into fluorescent probes for target validation?
Answer:
- Post-Synthetic Modification : After Fmoc removal, conjugate fluorescent tags (e.g., FITC, Cy5) via the free amine using NHS ester chemistry.
- In-Situ Applications : Example: Coupling with 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-propanoic acid to synthesize fluorescent ligands for receptor imaging, followed by confocal microscopy validation .
Advanced Question: How can researchers mitigate racemization during peptide bond formation with this compound?
Answer:
- Optimized Conditions : Use HOBt or Oxyma as additives to suppress racemization.
- Low Temperature : Perform couplings at 0–4°C.
- Monitoring : Analyze diastereomer ratios via chiral HPLC or CD spectroscopy .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
